molecular formula C11H18ClNO2 B564522 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride CAS No. 1189467-51-3

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride

Cat. No.: B564522
CAS No.: 1189467-51-3
M. Wt: 237.757
InChI Key: UIPCUUZBUOLEMM-HVTBMTIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is a deuterated derivative of 2,5-dimethoxy-4-methylphenethylamine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride typically involves the deuteration of 2,5-dimethoxy-4-methylphenethylamine. This process includes the introduction of deuterium atoms into the methoxy groups. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy groups into corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various reduced derivatives.

Scientific Research Applications

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.

    Biology: The compound is used to study metabolic pathways and enzyme kinetics.

    Medicine: It is employed in pharmacokinetic studies to understand the metabolism of related drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to trace its metabolic pathways and understand its effects at the molecular level. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylphenethylamine: The non-deuterated version of the compound.

    2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride: Another deuterated derivative with a bromine atom.

Uniqueness

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is unique due to its stable isotope labeling, which allows for precise studies in various scientific fields. The deuterium atoms provide a distinct advantage in tracing and understanding metabolic and chemical processes.

Properties

IUPAC Name

2-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPCUUZBUOLEMM-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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